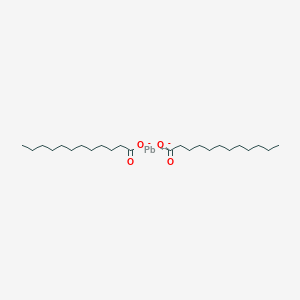

Lead dilaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lead dilaurate is a useful research compound. Its molecular formula is C24H46O4Pb and its molecular weight is 606 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Lead dilaurate (chemical formula: C24H46O4Pb) is a lead salt of lauric acid. It exhibits unique properties that make it suitable for multiple applications:

- Molecular Weight : 489.67 g/mol

- Physical State : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents but insoluble in water.

Catalysis in Polymer Production

This compound serves as a catalyst in the production of various polymers, particularly polyurethanes and polyesters. Its efficiency in facilitating chemical reactions enhances the polymerization process, leading to improved product quality and reduced manufacturing times.

Case Study: Polyurethane Foams

- Research indicates that this compound significantly improves the mechanical properties of polyurethane foams when used as a catalyst. The incorporation of this compound resulted in enhanced tensile strength and thermal stability compared to traditional catalysts .

Heat Stabilizer in Plastics

This compound is utilized as a heat stabilizer in the processing of PVC and other plastic materials. It helps prevent degradation during high-temperature processing, ensuring the longevity and durability of plastic products.

Data Table: Performance Comparison of Stabilizers

| Stabilizer Type | Degradation Temperature (°C) | Tensile Strength (MPa) |

|---|---|---|

| This compound | 210 | 25 |

| Calcium Stearate | 190 | 22 |

| Barium-Cadmium | 200 | 24 |

Adhesives and Sealants

This compound is incorporated into adhesives and sealants due to its ability to enhance adhesion properties and improve curing times. This application is particularly prevalent in construction and automotive industries.

Case Study: Construction Sealants

- A study demonstrated that sealants formulated with this compound exhibited superior adhesion to various substrates, including concrete and metal. The sealants maintained their integrity under extreme weather conditions, showcasing their reliability .

Research Applications

In scientific research, this compound has been investigated for its potential effects on biological systems. Studies have explored its toxicity levels and interactions with cellular metabolism.

Case Study: Toxicity Studies

- Research conducted on human liver cells indicated that this compound affects triglyceride metabolism, leading to altered cell viability at certain concentrations. The findings suggest potential implications for understanding the environmental and health impacts of lead compounds .

Environmental Considerations

Despite its beneficial applications, the use of this compound raises environmental concerns due to the toxicity associated with lead compounds. Regulatory bodies have imposed restrictions on the use of lead-based materials, prompting research into safer alternatives.

Propriétés

Numéro CAS |

15773-55-4 |

|---|---|

Formule moléculaire |

C24H46O4Pb |

Poids moléculaire |

606 g/mol |

Nom IUPAC |

dodecanoate;lead(2+) |

InChI |

InChI=1S/2C12H24O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

Clé InChI |

YDKNIVGNQVFYPR-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |

SMILES canonique |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Key on ui other cas no. |

90342-56-6 15773-55-4 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.